molecular formula C31H24F3NO4 B8233566 Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B8233566
M. Wt: 531.5 g/mol
InChI Key: DKFSUOZZLCTJQW-NDEPHWFRSA-N
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Description

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of phenylalanine, which is further substituted with a trifluoromethyl group on the phenyl ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethyl Group: The protected amino acid is then subjected to electrophilic aromatic substitution to introduce the trifluoromethyl group. This step often involves the use of trifluoromethyl iodide and a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the compound, often involving the removal of the Fmoc group.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine is widely used in peptide synthesis as a building block. Its stability and reactivity make it ideal for creating complex peptide sequences.

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate relationships. Its unique structure allows for the investigation of molecular mechanisms in biological systems.

Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and ability to interact with biological targets make it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products.

Mechanism of Action

The mechanism of action of Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptide chains. The trifluoromethyl group enhances the compound’s reactivity and ability to form stable interactions with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes.

Comparison with Similar Compounds

    Fmoc-phenylalanine: Lacks the trifluoromethyl group, making it less reactive.

    Fmoc-4-fluorophenylalanine: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and stability.

    Fmoc-4-methylphenylalanine: Substituted with a methyl group, offering different chemical properties.

Uniqueness: Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFSUOZZLCTJQW-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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